

# A Comparative Analysis of Ils-920 and Other FKBP52 Ligands for Researchers

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Compound of Interest		
Compound Name:	Ils-920	
Cat. No.:	B3332388	Get Quote

For researchers in neurodegenerative diseases and hormone-dependent cancers, the FK506-binding protein 52 (FKBP52) has emerged as a promising therapeutic target. This guide provides a comparative analysis of **IIs-920**, a notable FKBP52 ligand, and other relevant compounds. It is designed to assist researchers, scientists, and drug development professionals in understanding the landscape of FKBP52-targeting molecules through quantitative data, detailed experimental protocols, and pathway visualizations.

FKBP52 is a co-chaperone of the heat shock protein 90 (Hsp90) and possesses peptidyl-prolyl isomerase (PPIase) activity. It plays a crucial role in the proper folding and function of steroid hormone receptors, including the androgen receptor (AR) and glucocorticoid receptor (GR). This involvement makes FKBP52 a target for hormone-dependent cancers, such as prostate cancer.[1] Furthermore, its interaction with the tau protein has implicated it in the pathology of neurodegenerative conditions like Alzheimer's disease. Inhibiting FKBP52 can disrupt these interactions, offering potential therapeutic benefits.

## **Quantitative Comparison of FKBP52 Ligands**

The development of selective FKBP52 ligands has been a key focus of research. The following table summarizes the binding affinities and functional data for **IIs-920** and other representative FKBP ligands. It is important to note that the high degree of similarity between the binding domains of FKBP52 and its close homolog, FKBP51, presents a significant challenge in developing highly selective inhibitors.



Ligand	Туре	FKBP52 Binding Affinity (Ki/Kd)	FKBP51 Binding Affinity (Ki/Kd)	Selectivity (FKBP51/FK BP52)	Functional Assay (EC50)
Ils-920	Rapamycin Analog	Strong Affinity (Specific value not published)	Not Reported	High selectivity for FKBP52 over FKBP12	Neurite Outgrowth: 130 nM; Neuroprotecti on: 25 nM
WYE-592	Rapamycin Analog	Strong Affinity (Specific value not published)	Not Reported	High selectivity for FKBP52 over FKBP12	Neurite Outgrowth: 100 nM; Neuroprotecti on: 50 nM
Rapamycin	Natural Product	Ki: 4.2 ± 0.7 nM	Ki: 3.7 ± 0.9 nM	~1.1	Neurite Outgrowth: >1000 nM; Neuroprotecti on: 200 nM
FK506 (Tacrolimus)	Natural Product	Ki: 23 ± 3 nM	Ki: 104 ± 14 nM	~0.22	Not directly comparable
SAFit2	Synthetic Ligand	Ki: >50,000 nM	Ki: 6 nM	>8,300 (FKBP52/FK BP51)	Not applicable (FKBP51 selective)
SLF Analog	Synthetic Ligand	Ki: 0.71 ± 0.1 μΜ	Not Reported	Marginally Selective	Not Reported

Note: Ki and Kd are measures of binding affinity, where a smaller value indicates a stronger interaction. EC50 is the concentration of a ligand that gives half-maximal response in a functional assay.

# **Signaling Pathways and Experimental Workflows**

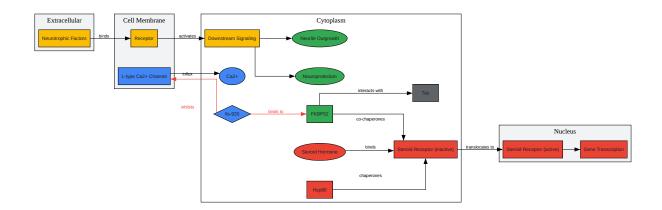




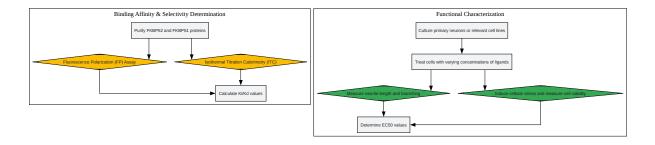


To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.









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## References

- 1. FKBP51 and FKBP52 in Signaling and Disease PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd

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